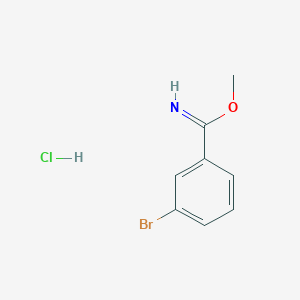

Methyl 3-bromobenzimidate hydrochloride

Description

Methyl 3-bromobenzimidate hydrochloride (CAS: 56108-13-5) is a brominated aromatic ester derivative widely utilized as a synthetic intermediate in pharmaceutical and organic chemistry. Its structure features a methyl ester group attached to a benzimidate core, with a bromine atom at the 3-position of the benzene ring. This compound is particularly valued for its reactivity in nucleophilic substitution and cross-coupling reactions, enabling the synthesis of complex molecules. Its hydrochloride salt form enhances solubility in polar solvents, facilitating its use in aqueous or protic reaction conditions .

Properties

IUPAC Name |

methyl 3-bromobenzenecarboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-5,10H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLOGWJDLCGTJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC(=CC=C1)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56108-13-5 | |

| Record name | Benzenecarboximidic acid, 3-bromo-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56108-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of Methyl 3-bromobenzimidate hydrochloride typically involves the reaction of 3-bromobenzonitrile with methanol in the presence of hydrochloric acid . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C . Industrial production methods may involve bulk custom synthesis and procurement to ensure high purity and quality .

Chemical Reactions Analysis

Methyl 3-bromobenzimidate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Methyl 3-bromobenzimidate hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for various transformations and derivatizations, making it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Key Reactions:

- Nucleophilic Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen bonds.

- Formation of Benzimidazole Derivatives: It can be used to synthesize various benzimidazole derivatives, which are important in medicinal chemistry due to their biological activity.

Biological Applications

In biological research, this compound has been utilized for studying enzyme inhibitors and receptor interactions. Its reactivity allows it to interact with various biomolecules, providing insights into biochemical pathways.

Applications in Drug Discovery:

- Anticancer Research: Compounds derived from this compound have shown potential in inhibiting cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines with promising results.

- Antimicrobial Studies: The compound has demonstrated antibacterial properties, making it a candidate for developing new antimicrobial agents.

Medicinal Chemistry

The compound's pharmacological potential is being explored for therapeutic applications. Research indicates that it may possess anti-inflammatory and analgesic properties, which could be beneficial in treating various conditions.

Case Studies:

- Anticancer Activity: In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

- Neuroprotective Effects: Preliminary research indicates that certain derivatives may protect neuronal cells from oxidative stress, highlighting their potential in neurodegenerative disease treatment.

Industrial Applications

Beyond its use in research, this compound has applications in the industrial sector. It is employed in the production of specialty chemicals and materials due to its reactivity and ability to form stable intermediates.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Chemical Synthesis | Building block for organic synthesis | Key intermediate for pharmaceuticals |

| Biological Research | Enzyme inhibitors, receptor studies | Potential anticancer and antimicrobial properties |

| Medicinal Chemistry | Anti-inflammatory and analgesic research | Promising results in cancer cell apoptosis |

| Industrial Production | Specialty chemicals and materials | Valuable for producing stable chemical intermediates |

Mechanism of Action

The mechanism of action of Methyl 3-bromobenzimidate hydrochloride involves its reactivity with various molecular targets. It can interact with nucleophiles, leading to the formation of new chemical bonds. The pathways involved in its reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-bromobenzimidate hydrochloride with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Positional Isomers

- Methyl 4-Bromobenzimidate Hydrochloride (CAS: 92348-03-3) :

The bromine substitution at the 4-position (para) instead of 3-position (meta) alters electronic distribution, reducing steric hindrance in electrophilic aromatic substitution reactions. This isomer exhibits higher reactivity in Suzuki-Miyaura couplings due to improved accessibility of the halogen atom . - However, the absence of bromine limits its utility in halogen-specific transformations like Buchwald-Hartwig aminations .

Brominated Benzamidine Derivatives

- 3-Bromo-4-methylbenzene-1-carboximidamide Hydrochloride (CAS: 1919023-07-6) :

Replacing the imidate ester with a carboximidamide group increases basicity (pKa ~10–12) due to the amidine moiety. This makes it suitable for pH-dependent drug delivery systems but less stable under acidic conditions compared to Methyl 3-bromobenzimidate . - 2-Bromobenzimidamide Hydrochloride (CAS: 55368-42-8): Bromine at the 2-position creates steric constraints, reducing reactivity in SNAr reactions. Its lower solubility in organic solvents limits its use in non-polar media .

Ethyl Ester Analogues

- Ethyl 3-[1-(3-bromoanilino)ethyl]benzoate Hydrochloride: The ethyl ester and anilinoethyl side chain increase lipophilicity (logP ~2.8), making it preferable for blood-brain barrier penetration in CNS drug development. However, the bulky substituent slows reaction kinetics in cross-coupling applications .

- Ethyl 3-[1-[(4-bromophenyl)methylamino]ethyl]benzoate Hydrochloride: The tertiary amine group introduces a protonation site, enhancing water solubility (≈50 mg/mL) but requiring careful pH control during synthesis to avoid decomposition .

Heterocyclic and Substituted Analogues

- 3-Bromopyridine Hydrochloride (CAS: 65520-08-3) :

The pyridine ring’s electron-deficient nature increases reactivity in nucleophilic aromatic substitution compared to benzene derivatives. However, it lacks the ester functionality critical for prodrug synthesis . - 3-Methoxybenzamidine Hydrochloride (CAS: 51721-68-7) :

The methoxy group’s electron-donating effect stabilizes the aromatic ring but reduces electrophilicity at the 3-position, limiting its use in halogen-exchange reactions .

Comparative Data Table

Key Research Findings

- Reactivity : Methyl 3-bromobenzimidate’s meta-bromo configuration offers balanced electronic and steric effects, outperforming para-isomers in regioselective coupling reactions .

- Solubility: Hydrochloride salts of amidine derivatives (e.g., 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE) exhibit superior aqueous solubility (>100 mg/mL) but require stringent pH control to prevent hydrolysis .

- Applications : Ethyl ester analogues are preferred in CNS drug development due to enhanced lipid solubility, whereas methyl esters are favored in prodrug synthesis for controlled release .

Biological Activity

Methyl 3-bromobenzimidate hydrochloride (CAS No. 56108-13-5) is a chemical compound with notable biological activities. This article explores its properties, mechanisms of action, and relevant case studies that highlight its potential applications in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula : C₈H₉BrClN₃O

- Molecular Weight : 250.52 g/mol

- Physical State : White to off-white crystalline powder

- Storage Conditions : Should be stored in an inert atmosphere at temperatures between 2-8°C .

This compound functions primarily as a reactive intermediate in organic synthesis, particularly in the formation of benzimidazole derivatives. Its biological activity is attributed to its ability to interact with nucleophiles, facilitating the formation of covalent bonds with biomolecules such as proteins and nucleic acids. This reactivity can lead to various biological effects, including:

- Antimicrobial Activity : Exhibiting potential against various bacterial strains.

- Anticancer Properties : Inducing apoptosis in cancer cell lines through modulation of cellular pathways.

- Enzyme Inhibition : Acting as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of this compound against several pathogenic bacteria. For instance, it has shown significant activity against Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have reported that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the antibacterial activity of this compound against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method.

- Results : The compound exhibited an MIC of 32 µg/mL, demonstrating significant antibacterial properties compared to standard antibiotics.

-

Case Study on Anticancer Mechanisms :

- In another investigation, researchers assessed the effects of this compound on human breast cancer cell lines (MCF-7).

- Findings : Treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Mechanistic studies revealed activation of caspase-3 and caspase-9, indicating induction of apoptosis.

Summary of Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.